ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Description
Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxybenzylidene group, and an ethyl ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C17H19NO4S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C17H19NO4S2/c1-3-22-15(19)5-4-10-18-16(20)14(24-17(18)23)11-12-6-8-13(21-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3/b14-11- |
InChI Key |
OBAWDHOMHDEANX-KAMYIIQDSA-N |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Catalysts and Solvents
Catalysts such as piperidine , morpholine , or acetic acid are employed to deprotonate the active methylene group at the C5 position of the thiazolidinone, facilitating nucleophilic attack on the aldehyde. Solvent choice significantly impacts reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 4 | 82 |
| Morpholine | Toluene | 110 | 3 | 78 |
| Acetic Acid | DMF | 90 | 6 | 68 |
Microwave-assisted synthesis reduces reaction time to 15–30 minutes while maintaining yields above 75%.
Stereochemical Control
The Z-configuration is favored due to steric and electronic effects. Polar solvents like DMF stabilize the transition state, while bulky catalysts (e.g., morpholine) hinder E-isomer formation. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY correlations, confirms the Z-geometry by showing proximity between the thiazolidinone’s C4 carbonyl and the benzylidene’s methoxy group.
Esterification to Introduce the Ethyl Butanoate Side Chain
The ethyl butanoate group is incorporated via N-alkylation or esterification . A common approach involves reacting the carboxylic acid intermediate (from step 1) with ethyl bromide in the presence of a base like potassium carbonate. Alternatively, Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane achieves high regioselectivity.
Optimized Protocol :
-
Reagents : 3-(4-carboxybutyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, ethyl bromide, K₂CO₃.
-
Solvent : Acetonitrile.
-
Conditions : 60°C, 12 hours.
-
Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).
Purification and Characterization
Purification is critical due to byproducts from incomplete condensation or isomerization. Column chromatography (hexane/ethyl acetate, 7:3) effectively separates the target compound from unreacted aldehyde or E-isomers. Recrystallization from ethanol/water (3:1) yields crystalline material with >98% purity.
Characterization Data :
-
IR (KBr) : 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J=8.8 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, ArH), 4.10 (q, J=7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.45 (t, J=6.5 Hz, 2H, NCH₂), 2.35 (t, J=7.3 Hz, 2H, COCH₂).
Green Chemistry Approaches
Recent advancements emphasize sustainability. Solvent-free conditions under microwave irradiation achieve 80% yield in 10 minutes. Biocatalysis using lipases (e.g., Candida antarctica lipase B) facilitates esterification in aqueous media, reducing waste.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The methoxybenzylidene group may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate can be compared with other thiazolidinone derivatives, such as:
- Ethyl 4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
- Ethyl 4-[(4-methoxybenzylidene)amino]cinnamate
These compounds share similar structural features but differ in the position of the methoxy group or the nature of the substituents. The unique combination of the thiazolidinone ring and the methoxybenzylidene group in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative that has attracted attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone ring structure with a methoxybenzylidene substituent. Its molecular formula is with a molecular weight of 420.6 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3S2 |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:
- Condensation Reaction : Reacting ethyl butanoate with 4-methoxybenzaldehyde and thiazolidinone precursors in the presence of a catalyst.
- Solvent Use : Reactions are often carried out in organic solvents such as ethanol or methanol under reflux conditions.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The compound showed comparable or superior activity to standard antibiotics such as norfloxacin and chloramphenicol in certain assays .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against pathogens like Aspergillus niger and Candida albicans. The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of fungal growth .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it inhibits pro-inflammatory cytokines and mediators, potentially making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function and disrupting metabolic pathways.
- Receptor Interaction : It may also interact with cellular receptors involved in inflammation and immune responses.
Case Studies
Several studies have documented the biological effects of thiazolidinone derivatives similar to this compound:
- Study on Antibacterial Activity : A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and E. coli. Results indicated that some derivatives exhibited potent antibacterial effects, supporting further investigation into their mechanisms .
- Evaluation of Antifungal Properties : Another study assessed the antifungal potential against various fungal strains using a serial dilution method. The results showed significant inhibition rates compared to standard antifungal agents .
Q & A
Q. What are the key synthetic steps and optimization strategies for ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate?
The synthesis typically involves:
- Condensation : Reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate.
- Cyclization : Formation of the thiazolidinone core using chloroacetic acid under acidic conditions (e.g., acetic acid/DMF).
- Esterification : Introduction of the ethyl butanoate side chain via nucleophilic substitution or coupling reactions.
Optimization : Adjust reaction time (4–8 hours), temperature (80–100°C), and solvent polarity (DMF or ethanol) to improve yields (60–85%). Monitor purity via TLC and NMR .
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
Q. What biological activities have been reported for this compound and its analogs?
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : Purity assessment (>95% using C18 columns).
- NMR : Assign peaks for the thioxo group (δ = 160–165 ppm in ¹³C NMR) and methoxybenzylidene protons (δ = 3.8–4.0 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?
- Substituent modifications : Replace the 4-methoxy group with halogens (e.g., F, Cl) to improve target binding.
- Side-chain optimization : Replace the ethyl ester with a carboxylic acid to enhance solubility (logP reduction from 3.5 to 2.1).
Example SAR Table :
| Analog Substituent | Bioactivity (IC₅₀, µM) | LogP |
|---|---|---|
| 4-OCH₃ (Parent) | 15.2 ± 1.3 | 3.5 |
| 4-F | 8.7 ± 0.9 | 3.2 |
| 4-COOH | 12.4 ± 1.1 | 2.1 |
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to VEGFR-2 (binding energy = −9.2 kcal/mol).
- MD simulations : GROMACS to assess stability of the ligand-receptor complex over 100 ns .
Q. What strategies resolve contradictions in biological assay data across studies?
- Replicate assays : Use multiple cell lines (e.g., MCF-7, HeLa) and validate with orthogonal methods (e.g., Western blotting).
- Purity verification : Employ HPLC-MS to rule out impurities (>99% purity required) .
Q. How does the thioxo group influence the compound’s reactivity and bioactivity?
- Electrophilicity : The thioxo group increases electrophilic character, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes).
- Hydrogen bonding : Participates in H-bonding with catalytic lysine residues in kinases (distance = 2.8 Å in docking studies) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for scalability.
- Yield optimization : Continuous flow reactors improve efficiency (yield increases from 65% to 82%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
